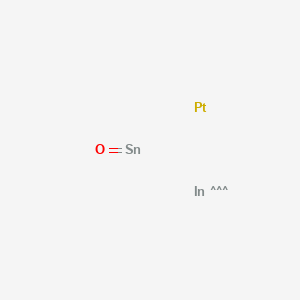![molecular formula C18H20FNO B14175994 (2S)-2-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine CAS No. 920798-63-6](/img/structure/B14175994.png)
(2S)-2-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine is a chiral morpholine derivative characterized by the presence of a fluorophenyl group and a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric cycloaddition reaction using chiral sources in an N-acylhydroxylamine compound as a chiral inducer .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often include controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2S)-2-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-(3-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine
- (2S)-2-(3-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine
- (2S)-2-(3-Methylphenyl)-4-[(1R)-1-phenylethyl]morpholine
Uniqueness
(2S)-2-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
920798-63-6 |
|---|---|
Molekularformel |
C18H20FNO |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
(2S)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine |
InChI |
InChI=1S/C18H20FNO/c1-14(15-6-3-2-4-7-15)20-10-11-21-18(13-20)16-8-5-9-17(19)12-16/h2-9,12,14,18H,10-11,13H2,1H3/t14-,18-/m1/s1 |
InChI-Schlüssel |
GOJWRLYQPUIEFZ-RDTXWAMCSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)N2CCO[C@H](C2)C3=CC(=CC=C3)F |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Piperazin-1-yl)propyl]phthalazin-1(2H)-one](/img/structure/B14175911.png)
![4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14175914.png)
![[(Dichlorosilanediyl)di(ethane-2,1-diyl)]bis(diphenylphosphane)](/img/structure/B14175918.png)
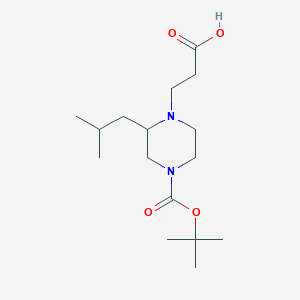
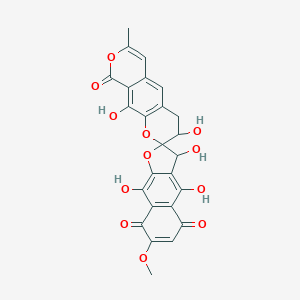
![4-[7-Fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid](/img/structure/B14175937.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide](/img/structure/B14175944.png)
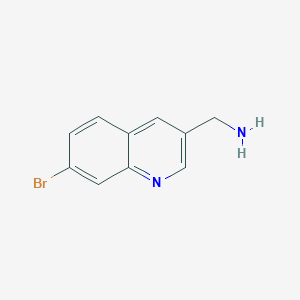
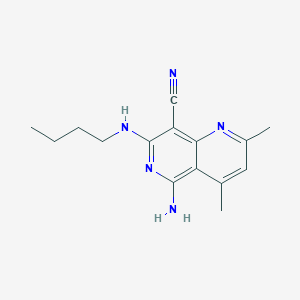
![{1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane](/img/structure/B14175970.png)
![N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B14175975.png)
![(2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one](/img/structure/B14175976.png)
